molecular formula C10H7ClN2O5 B2775706 (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid CAS No. 1383931-94-9

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid

Cat. No. B2775706
CAS RN: 1383931-94-9
M. Wt: 270.63
InChI Key: OZZUVTAMUUOPOJ-ARJAWSKDSA-N
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Description

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Crystallography and Molecular Structure Analysis

N-(4-Chloro-3-nitrophenyl)maleamic acid: has been studied for its crystal structure, which reveals a cis-configured acyclic C=C double bond and a rare anti position of the C=O and O-H bonds due to intramolecular hydrogen bonding . This detailed structural information is crucial for understanding the compound’s reactivity and potential as a building block in materials science.

Synthesis of N-Phenylmaleimide Precursors

The compound serves as a precursor for the synthesis of substituted N-phenylmaleimides , which are valuable due to their biological properties and use as intermediates in synthesis . These precursors can be used in a Diels–Alder reaction, a cornerstone of synthetic organic chemistry, to create complex molecular architectures.

Green Chemistry Education

In educational settings, particularly in undergraduate organic chemistry laboratories, N-(4-Chloro-3-nitrophenyl)maleamic acid is used to demonstrate green chemistry principles. Students learn about atom economy, safer chemicals, energy efficiency, and waste reduction through the synthesis of this compound .

Hydrogen Bonding Studies

The compound’s ability to form zigzag chains in the crystal via N-H⋯O hydrogen bonds makes it an interesting case study for hydrogen bonding interactions . This is significant for the design of new materials and drugs, where hydrogen bonding plays a key role in molecular recognition.

Organic Synthesis Methodology

The compound is involved in organic synthesis methodologies, where it can undergo various reactions due to its functional groups. This includes participation in cycloaddition reactions, which are pivotal for constructing cyclic compounds in medicinal chemistry .

properties

IUPAC Name

(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUVTAMUUOPOJ-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid

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